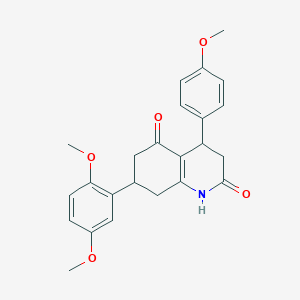![molecular formula C20H28N2O2 B5580374 1-ethyl-5-oxo-N-[(1-phenylcyclohexyl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5580374.png)
1-ethyl-5-oxo-N-[(1-phenylcyclohexyl)methyl]-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-5-oxo-N-[(1-phenylcyclohexyl)methyl]-3-pyrrolidinecarboxamide is a useful research compound. Its molecular formula is C20H28N2O2 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 328.215078140 g/mol and the complexity rating of the compound is 451. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potassium Channel Openers and Antihypertensive Agents Compounds related to 1-ethyl-5-oxo-N-[(1-phenylcyclohexyl)methyl]-3-pyrrolidinecarboxamide have been synthesized and tested for their potential as potassium channel openers. Potassium channel openers are of interest for their antihypertensive and antianginal properties. A study has shown that modifications of these compounds affect their K(+)-channel opening activity, indicating their potential application in the treatment of hypertension and angina. Notably, some compounds exhibited significant potency, suggesting an interaction at an additional binding site, making them candidates for further development as therapeutic agents (Brown et al., 1993).
Anticonvulsant Enaminones The crystal structures of three anticonvulsant enaminones, including compounds structurally related to this compound, were investigated. These compounds have shown potential as anticonvulsants due to their ability to adopt specific conformations conducive to biological activity. This research provides insight into how the structure of such compounds influences their effectiveness as anticonvulsants, highlighting the significance of molecular design in developing new therapeutic agents (Kubicki et al., 2000).
HIV-1 Non-nucleoside Reverse Transcriptase Inhibitors A compound closely related to this compound has been identified as a potential anti-HIV agent. This research explores the potential of such compounds as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. The study's findings could lead to the development of new NNRTIs that help manage HIV-1 infections more effectively (Tamazyan et al., 2007).
Antibacterial Drugs Derivatives of this compound bearing pyrrolidine ring and methylamino residues have been synthesized and screened for their antibacterial activity. These compounds, designed as potential antibacterial drugs, exhibited moderate to good activity against both gram-positive and gram-negative bacteria, indicating their promise in combating bacterial infections (Devi et al., 2018).
Mecanismo De Acción
The mechanism of action of this compound is similar to that of its parent compound, PCP. It acts as a noncompetitive antagonist of the NMDA (N-methyl-D-aspartate) subcategory of the glutamate receptor . This leads to the release and decrease of reabsorbing of monoaminergic neurotransmitters such as dopamine, serotonin, and norepinephrine .
Direcciones Futuras
Propiedades
IUPAC Name |
1-ethyl-5-oxo-N-[(1-phenylcyclohexyl)methyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O2/c1-2-22-14-16(13-18(22)23)19(24)21-15-20(11-7-4-8-12-20)17-9-5-3-6-10-17/h3,5-6,9-10,16H,2,4,7-8,11-15H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDKEGILLHZTCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C(=O)NCC2(CCCCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(4-methoxyphenyl)-5-[(2-methylbenzyl)thio]-1,3,4-oxadiazole](/img/structure/B5580291.png)
![2-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}-4,6-pyrimidinediamine](/img/structure/B5580300.png)
![1-[(4-fluorobenzyl)sulfonyl]-N-(2-hydroxycyclohexyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B5580316.png)
![N-methyl-4-({[3-(trifluoromethyl)phenyl]amino}sulfonyl)-2-thiophenecarboxamide](/img/structure/B5580324.png)
![N-(3,4-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5580327.png)
![5-methyl-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5580335.png)
![methyl 4-[(2,2-dimethylbutanoyl)amino]benzoate](/img/structure/B5580339.png)
![2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-N-(2,4-dichlorobenzyl)-2-oxoacetamide](/img/structure/B5580348.png)

![N-{4-[chloro(difluoro)methoxy]phenyl}-N'-methylthiourea](/img/structure/B5580378.png)

![3-methoxy-1-[2-oxo-2-(4-phenylazepan-1-yl)ethyl]pyridin-2(1H)-one](/img/structure/B5580393.png)
![2-(1-adamantyl)-N-methyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}acetamide](/img/structure/B5580396.png)
![N,N-diethyl-4-imidazo[1,2-a]pyrimidin-2-ylbenzenesulfonamide](/img/structure/B5580411.png)
